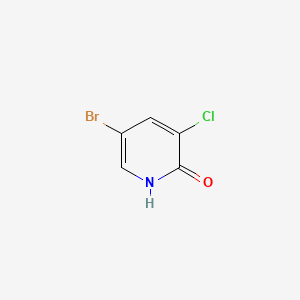

![molecular formula C21H24BrFN2O B2520973 1-(2,5-二甲基苯基)-3-(4-氟苯基)-3-羟基-2,3,5,6,7,8-六氢咪唑并[1,2-a]吡啶-1-溴化物 CAS No. 1107549-02-9](/img/structure/B2520973.png)

1-(2,5-二甲基苯基)-3-(4-氟苯基)-3-羟基-2,3,5,6,7,8-六氢咪唑并[1,2-a]吡啶-1-溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its fused heterocyclic system. The presence of a hexahydroimidazo[1,2-a]pyridine core, substituted with dimethylphenyl and fluorophenyl groups, suggests potential for fluorescence and biological activity.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been explored in several studies. For instance, the palladium-catalyzed synthesis of fluorescent benzo[4,5]imidazo[1,2-a]pyridines through annulation reactions of benzimidazoles and alkynyl bromides with internal alkynes has been reported . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines using metal-catalyzed cross-coupling reactions provides insights into the possible synthetic routes for diarylated imidazo[1,2-a]pyridines, which could be relevant for the target compound.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. The substitution pattern on these rings can significantly influence the molecular conformation and electronic distribution. For example, the crystal structure and Hirshfeld surface analysis of a related compound, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, revealed specific hydrogen bonding interactions . Such analyses are crucial for understanding the three-dimensional arrangement and potential intermolecular interactions of the compound .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can participate in various chemical reactions due to their reactive sites. The halogenation and subsequent cross-coupling reactions are particularly relevant for introducing different substituents onto the imidazo[1,2-a]pyridine core. The thermal decomposition of related compounds has also been studied, providing insights into their stability and the types of decomposition products that can be formed .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives, such as fluorescence, are influenced by their structural features. Studies have shown that these compounds generally exhibit blue or green fluorescence , and the introduction of substituents like the hydroxymethyl group can enhance fluorescence intensity . The synthesis of a novel synthetic route to a dimethyl-5-phenyl-imidazo[4,5-b]pyridin-7-ol and the preparation of aryl substituted pyridylimidazo[1,2-a]pyridine-BODIPY conjugates further demonstrate the versatility of these heterocycles in tuning emission colors and enhancing fluorescence properties.

科学研究应用

配位化学和配合物性质

关于含有吡啶和咪唑衍生物的化合物的研究,如 2,2'-吡啶-2,6-二基双(1H-苯并咪唑) 和 2,2'-吡啶-2,6-二基双(1,3-苯并噻唑),突出了当形成配合物时这些配体可以引入的化学和性质的变化。这些研究强调了探索这些配合物的制备、性质和潜在应用的重要性,特别是在了解它们的谱学性质、结构、磁性性质和生物活性方面 (Boča, Jameson, & Linert, 2011).

药物化学和药物设计

药物化合物的设计通常利用咪唑骨架的生物活性。例如,咪唑衍生物已被确定为 p38 丝裂原活化蛋白激酶的选择性抑制剂,这是炎症性疾病的一个靶点。这些化合物展示了咪唑衍生物在药物设计中的潜力,强调了其结构特征对于实现选择性和效力的重要性 (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

有机合成和光电材料

在有机合成领域,喹唑啉和嘧啶衍生物因其在创造新型光电材料中的应用而被探索。这项研究展示了这些杂环化合物在合成用于电子器件、发光元件和光电转换元件的材料方面的多功能性,突出了它们在新技术开发中的重要作用 (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

属性

IUPAC Name |

1-(2,5-dimethylphenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN2O.BrH/c1-15-6-7-16(2)19(13-15)23-14-21(25,17-8-10-18(22)11-9-17)24-12-4-3-5-20(23)24;/h6-11,13,25H,3-5,12,14H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRCYBDCUYWQAE-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24BrFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

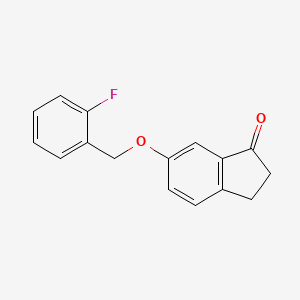

![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)

![3-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]thio}-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2520891.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)

![N-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]but-2-ynamide](/img/structure/B2520894.png)

![Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2520896.png)

![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2520899.png)

![4-chloro-3-methyl-N-(4-sulfamoylphenethyl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2520900.png)

![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2520903.png)

![1,2,4,5,6-pentamethyl-5,6,7,8-tetrahydro-1H-6,8a-methanopyrrolo[3,2-c]azepine](/img/structure/B2520904.png)

![(E)-N-benzyl-3-[5-(4-bromophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2520906.png)

![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/no-structure.png)

![tert-butyl 4-[1-(3-fluorobenzyl)-2-oxo-1,2,3,4-tetrahydro-5-quinazolinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2520911.png)